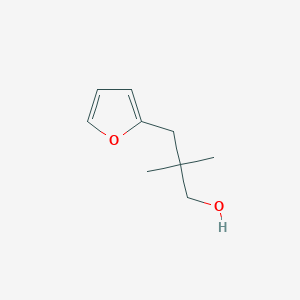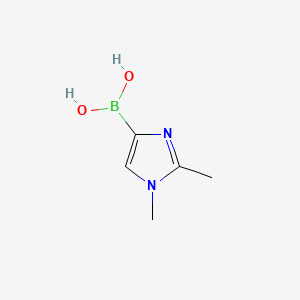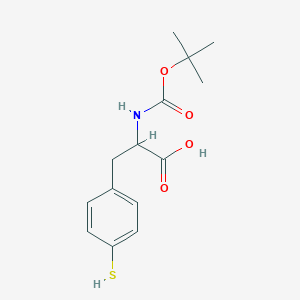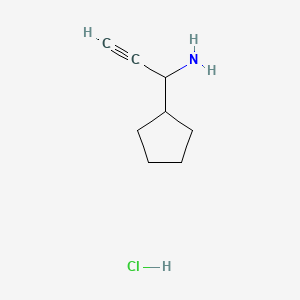
1-Cyclopentylprop-2-yn-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentylprop-2-yn-1-aminehydrochloride is a synthetic organic compound with the molecular formula C8H14ClN. It belongs to the family of substituted propynylamines, which have been shown to exhibit various pharmacological activities
Vorbereitungsmethoden
The synthesis of 1-Cyclopentylprop-2-yn-1-aminehydrochloride typically involves several steps:
-
Synthetic Routes: : The preparation begins with the alkylation of cyclopentylacetylene with propargyl bromide in the presence of a base such as sodium hydride. This reaction forms the intermediate 1-cyclopentylprop-2-yne. The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield 1-Cyclopentylprop-2-yn-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
-
Industrial Production Methods: : Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
1-Cyclopentylprop-2-yn-1-aminehydrochloride undergoes various chemical reactions:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically yield cyclopentylprop-2-yn-1-one as the major product .
-
Reduction: : Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclopentylprop-2-yn-1-amine .
-
Substitution: : The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, resulting in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentylprop-2-yn-1-aminehydrochloride has several scientific research applications:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules .
-
Biology: : The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding .
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer .
-
Industry: : It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-Cyclopentylprop-2-yn-1-aminehydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound is known to interact with monoamine oxidase enzymes, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin .
-
Pathways Involved: : By inhibiting monoamine oxidase, the compound can modulate neurotransmitter pathways, potentially leading to neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentylprop-2-yn-1-aminehydrochloride can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C8H14ClN |
|---|---|
Molekulargewicht |
159.65 g/mol |
IUPAC-Name |
1-cyclopentylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(9)7-5-3-4-6-7;/h1,7-8H,3-6,9H2;1H |
InChI-Schlüssel |
ARRFFDPBALBKCX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1CCCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


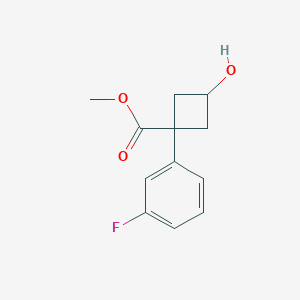
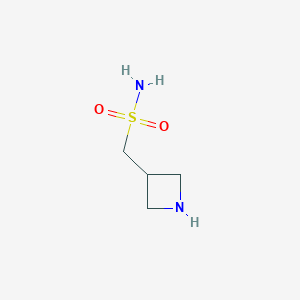
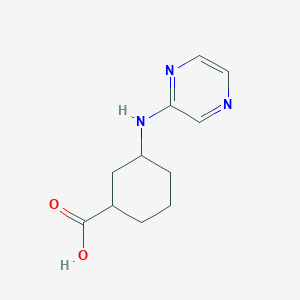

![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
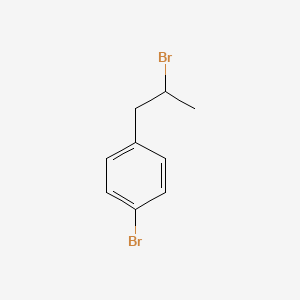
![4-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13552890.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)
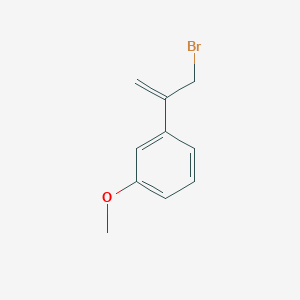
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
